molecular formula C22H21FN2O4 B2913877 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea CAS No. 1207008-37-4

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea

Cat. No.: B2913877
CAS No.: 1207008-37-4
M. Wt: 396.418
InChI Key: XBUXENKZUWZESG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is a urea derivative characterized by a 2,3-dimethoxyphenyl group attached to one nitrogen of the urea moiety and a benzyl group substituted with a 4-fluorophenoxy group on the other nitrogen. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition, enzyme modulation, and antimicrobial properties .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[3-(4-fluorophenoxy)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-27-20-8-4-7-19(21(20)28-2)25-22(26)24-14-15-5-3-6-18(13-15)29-17-11-9-16(23)10-12-17/h3-13H,14H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXENKZUWZESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate to form the corresponding urea intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-(4-fluorophenoxy)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Synthesis: Utilizing batch reactors for the initial formation of the urea intermediate.

    Continuous Flow Processes: For the coupling reaction to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of acylated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: Used in the development of novel materials with specific electronic properties.

    Biological Studies: Studied for its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

To contextualize the properties of 1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea, we compare it with other urea derivatives reported in the literature. Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features/Activities Evidence Source
This compound R1: 2,3-Dimethoxyphenyl; R2: 3-(4-fluorophenoxy)benzyl C23H23FN2O4 410.44 High potential for hydrogen bonding (methoxy, urea NH); aromatic interactions N/A*
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea R1: 3,4-Dichlorophenyl; R2: 4-fluorophenyl C13H9Cl2FN2O 299.13 Chlorine substituents enhance lipophilicity; limited solubility
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea R1: Benzyl; R2: 4-chlorophenyl; Methoxy on urea C15H15ClN2O2 290.74 Methoxy group reduces hydrogen-bonding capacity; moderate pKa (12.75)
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea R1: 3-Ethylphenyl; R2: 4-fluorophenyl C15H15FN2O 258.29 Ethyl group increases hydrophobicity; simple urea scaffold
1-(3-Chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea R1: 3-Chlorophenyl; R2: Complex benzodiazepine-oxoethyl C30H22ClFN4O3 541.0 Extended aromatic system; ketone and benzodiazepine moieties

Key Structural and Functional Insights

Substituent Effects on Solubility and Binding: The 2,3-dimethoxyphenyl group in the target compound enhances solubility compared to chlorinated analogs (e.g., ), while the methoxy oxygen atoms may participate in electrostatic interactions, as seen in chalcone derivatives with methoxyamino groups .

Hydrogen-Bonding Capacity :

  • The urea NH groups are critical for hydrogen bonding. In contrast, 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea shows reduced NH availability due to methoxy substitution, likely diminishing its interaction strength.

Comparative Pharmacological Potential: Chlorinated derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Complex derivatives with extended aromatic systems (e.g., ) may face challenges in bioavailability due to larger molecular weights (>500 Da).

Synthetic Considerations: Urea derivatives are typically synthesized via reactions of isocyanates with amines or through urea-forming coupling agents. The target compound’s benzyl-phenoxy group might require multi-step synthesis, similar to the rhodium complex in , albeit without metal coordination.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(3-(4-fluorophenoxy)benzyl)urea is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(2,3-dimethoxyphenyl)-3-[[3-(4-fluorophenoxy)phenyl]methyl]urea
  • Chemical Formula : C22H21FN2O4
  • Molecular Weight : 396.41 g/mol

The compound features a urea moiety linked to a dimethoxyphenyl group and a fluorophenoxybenzyl group, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. It is believed to modulate various signaling pathways that affect cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antitumor Activity : The compound has been investigated for its cytotoxic effects against cancer cell lines, indicating potential antitumor activity.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Studies

In vitro studies have shown that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For example:

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus15.6
Compound BEscherichia coli31.25
This compoundNot yet tested directlyN/AN/A

Antitumor Activity

In studies involving different cancer cell lines, the compound demonstrated cytotoxic effects. For instance:

  • Cell Line : P388 murine leukemia
  • IC50 Value : Approximately 25 µM (indicative of moderate potency)

These findings suggest that the compound may have a role in cancer therapeutics, although further studies are needed to elucidate its full potential.

Case Studies

A recent study focused on the synthesis and evaluation of related compounds highlighted the significance of substituent variations on biological activity. The presence of electron-withdrawing groups like fluorine was found to enhance antimicrobial activity compared to other halogenated derivatives .

Q & A

Q. Table 1: Reaction Conditions for Urea Derivatives

ComponentExample ConditionsReference
SolventAcetonitrile, Dichloromethane
CatalystDABCO, Triethylamine
Temperature65–80°C (reflux)
Reaction Time1–4 hours

What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methoxy, fluorophenoxy groups). Aromatic protons typically appear at δ 6.5–7.5 ppm, while urea NH signals are observed at δ 8.0–9.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) .
  • X-ray Crystallography : Resolves bond lengths and hydrogen-bonding networks (e.g., N–H···O interactions in urea moieties) .

Q. Table 2: Example Spectroscopic Data for Analogous Ureas

TechniqueKey ObservationsReference
1H NMRAromatic protons: δ 6.5–7.5 ppm
13C NMRCarbonyl (C=O): δ 155–160 ppm
X-raySpace group: P21/c; Z = 4

How can researchers design experiments to evaluate the in vitro antiproliferative activity of this compound?

Advanced Research Question

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) with appropriate controls (e.g., cisplatin as a positive control) .
  • Assay Protocol : MTT or SRB assays at 48–72 hours, with IC50 calculations .
  • Experimental Design : Randomized block designs to account for variability (e.g., split-plot for multiple variables like dose and time) .

Q. Table 3: In Vitro Antiproliferative Assay Parameters

ParameterExample ValuesReference
Cell LinesMCF-7, HeLa, A549
Incubation Time48–72 hours
ControlsVehicle (DMSO), Cisplatin

What strategies are recommended to resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Standardization : Use identical cell lines, passage numbers, and assay protocols .
  • Solubility Checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to isolate variables (e.g., dose-response vs. cell type) .

Q. Table 4: Common Sources of Data Variability

FactorImpact on ActivityMitigation Strategy
Cell Line PassageGenetic driftUse low-passage cells
Solvent ConcentrationToxicity artifactsLimit DMSO to ≤0.1%
Assay DurationVariable metabolic activityStandardize incubation times

How does the substitution pattern on aromatic rings influence physicochemical properties and target binding?

Advanced Research Question

  • Methoxy Groups : Increase lipophilicity (logP) and may enhance membrane permeability .
  • Fluorophenoxy Groups : Introduce electronegative surfaces, potentially improving target affinity via halogen bonding .
  • Steric Effects : Bulky substituents (e.g., 2,3-dimethoxy) may hinder binding to flat active sites .

Q. Table 5: Substituent Effects on Key Properties

SubstituentlogP IncreaseBinding Affinity TrendReference
2,3-Dimethoxy+0.5–1.0Context-dependent
4-Fluorophenoxy+0.3–0.6Enhanced via halogens

What are the best practices for analyzing crystallographic data to confirm the 3D structure?

Advanced Research Question

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Software suites like SHELXL for hydrogen-bonding networks and disorder modeling .
  • Validation : Check R-factors (<5%), and ensure CCDC deposition for peer verification .

Q. Table 6: Crystallographic Parameters for Urea Derivatives

ParameterTypical ValuesReference
Space GroupP21/c, C2/c
R-factor<5%
Hydrogen BondsN–H···O (2.0–2.5 Å)

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